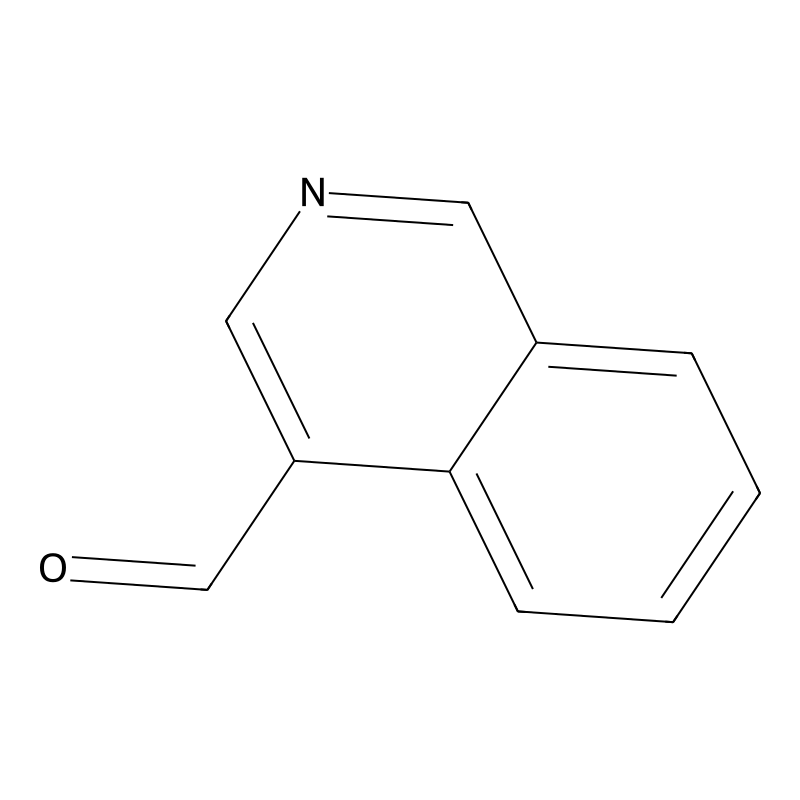

Isoquinoline-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis: A Versatile Building Block

Isoquinoline-4-carbaldehyde serves as a vital building block for synthesizing various complex molecules. Its reactive aldehyde group allows for further chemical transformations, enabling the creation of diverse organic compounds with potential applications in various fields [].

Here are some examples of its use in organic synthesis:

- Synthesis of alkaloids: Isoquinoline alkaloids are a large class of naturally occurring nitrogen-containing compounds with diverse biological activities. Isoquinoline-4-carbaldehyde can be a starting material for synthesizing these complex molecules, which are of interest for drug discovery [].

- Construction of heterocyclic rings: The presence of the nitrogen atom in the isoquinoline ring system allows for the formation of new cyclic structures through various reactions. This versatility makes Isoquinoline-4-carbaldehyde a valuable tool for creating novel heterocyclic compounds with potential applications in pharmaceuticals and materials science [].

Pharmaceutical Research: Exploring Potential Drug Candidates

The interest in Isoquinoline-4-carbaldehyde extends to pharmaceutical research due to its connection to various biologically active molecules. Scientists investigate its potential as a precursor for synthesizing drugs targeting specific diseases.

Here are some areas of exploration:

- Development of anti-cancer drugs: Some isoquinoline alkaloids exhibit anti-cancer properties. Researchers are exploring the use of Isoquinoline-4-carbaldehyde in synthesizing novel analogues with improved potency and selectivity for cancer treatment [].

- Antibacterial and antifungal agents: Certain isoquinoline derivatives possess antibacterial and antifungal activities. Studies are ongoing to determine if Isoquinoline-4-carbaldehyde can be employed to create new classes of antibiotics and antifungal medications [].

Isoquinoline-4-carbaldehyde is an aromatic heterocyclic compound with the molecular formula C₁₀H₇NO. It features a fused isoquinoline ring and an aldehyde functional group at the fourth position. This compound is notable for its potential in synthetic organic chemistry and medicinal applications due to its reactive aldehyde group, which can undergo various chemical transformations.

- C-4 Alkylation: The compound can be alkylated at the C-4 position using vinyl ketones in a metal-free process, allowing for the introduction of various substituents while retaining aromaticity .

- Condensation Reactions: The aldehyde group can engage in condensation reactions to form imines or other derivatives, making it useful for synthesizing more complex organic molecules.

- Reduction Reactions: Isoquinoline-4-carbaldehyde can be reduced to isoquinoline derivatives, which are important in pharmacology and materials science.

Isoquinoline-4-carbaldehyde exhibits notable biological activities:

- Antimicrobial Properties: Studies have indicated that derivatives of isoquinoline compounds possess antimicrobial effects against various pathogens, suggesting potential applications in pharmaceuticals .

- Anticancer Activity: Some isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further investigation in cancer therapy .

Several methods exist for synthesizing isoquinoline-4-carbaldehyde:

- Palladium-Catalyzed Reactions: A common method involves the palladium-catalyzed annulation of 3-bromopyridine-4-carbaldehyde with functionalized alkenes .

- Direct Functionalization: Recent advances allow for direct C-4 functionalization through alkylation techniques that maintain the integrity of the isoquinoline structure .

- Two-Step Synthesis: Another approach involves synthesizing 3-amino-6-(p-methylphenoxy)isoquinoline-4-carbaldehyde from corresponding esters in two steps .

Isoquinoline-4-carbaldehyde finds applications across various fields:

- Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticancer agents.

- Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.

- Material Science: Isoquinoline derivatives are being investigated for their properties in developing novel materials.

Research into the interactions of isoquinoline-4-carbaldehyde with other compounds has revealed significant insights:

- Reactivity with Nucleophiles: The aldehyde group reacts readily with nucleophiles, facilitating the synthesis of various derivatives.

- Biological Interactions: Studies suggest that isoquinoline derivatives may interact with biological targets such as enzymes or receptors, influencing their pharmacological profiles.

Similar Compounds

Several compounds share structural similarities with isoquinoline-4-carbaldehyde. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Isoquinoline | Aromatic Heterocycle | Lacks the aldehyde group |

| Quinolone | Aromatic Heterocycle | Contains a ketone instead of an aldehyde |

| Benzaldehyde | Aromatic Aldehyde | Simple aromatic structure without heterocycle |

| 1-Methylisoquinoline | Methylated Isoquinoline | Methyl substitution at nitrogen |

Isoquinoline-4-carbaldehyde stands out due to its unique combination of an isoquinoline structure and an aldehyde functional group, which enhances its reactivity compared to similar compounds.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant